Home > Products > Screening Compounds P57188 > 2-(3-pyridinyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
2-(3-pyridinyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one -

2-(3-pyridinyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Catalog Number: EVT-4548795
CAS Number:
Molecular Formula: C14H8N4OS
Molecular Weight: 280.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Synthetic routes for similar thiadiazoloquinazoline derivatives involve reactions of substituted quinazolinones with various reagents like hydrazine derivatives [], carbon disulfide [], and phosphorus pentasulfide []. It is likely that the synthesis of "2-(3-pyridinyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one" would involve similar reactions, incorporating a pyridine moiety into the structure.
Molecular Structure Analysis
  • The molecular structure of "2-(3-pyridinyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one" could be analyzed using techniques like X-ray crystallography [], NMR spectroscopy [, ], and computational methods like DFT calculations []. This analysis would provide valuable information about bond lengths, angles, and conformations, which can be crucial for understanding its reactivity and potential biological interactions.
Mechanism of Action
  • Though not specifically mentioned in the provided papers, thiadiazoloquinazolines are known to exhibit a range of biological activities, including antimycobacterial [, ], antimicrobial [, , ], analgesic [], anti-inflammatory [, ], and antihypertensive properties []. Investigating the potential mechanism of action of "2-(3-pyridinyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one" in relevant biological systems would be crucial for understanding its therapeutic potential.
Physical and Chemical Properties Analysis
  • Determining the physical and chemical properties, such as solubility [], melting point [], and stability [], is essential for understanding its behavior and handling. This information would also be valuable for developing formulations and potential applications.
Applications

2-Imino-2,3-dihydro-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-ones (General Structure)

Compound Description: This group of compounds represents a general structural class of 1,3,4-thiadiazolo[2,3-b]quinazolin-5-ones with various substituents at the 2-imino position. These compounds were investigated for their antihypertensive activity in anesthetized rats.

Relevance: These compounds share the core structure of a [, , ]thiadiazolo[2,3-b]quinazolin-5-one ring system with the target compound, 2-(3-pyridinyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one. The difference lies in the substituent at the 2-position, with the related compounds possessing a 2-imino group while the target compound features a 2-(3-pyridinyl) substituent.

2,2'-Bis-7-substituted-[1,3,4]Thiadiazolo-[2,3-B]Quinazolin-5-one (General Structure)

Compound Description: This class of compounds represents bis-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-ones linked at the 7-position with various substituents. They were synthesized and evaluated for analgesic activity. [, ]

8,8-Dimethyl-5-phenyl-2-(pyrazin-2-yl)-5,7,8,9-tetrahydro-6H-[1,3,4]thiadiazolo[2,3-b]quinazolin-6-one (General Structure)

Compound Description: This series of compounds represents substituted 5,7,8,9-tetrahydro-6H-[1,3,4]thiadiazolo[2,3-b]quinazolin-6-ones with specific substitutions at the 2, 5, and 8 positions. They were synthesized using a CuI-catalyzed method and evaluated for their antibacterial activity. [, ]

Relevance: These compounds share the core [, , ]thiadiazolo[2,3-b]quinazolin-6-one structure with 2-(3-pyridinyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one. The key structural difference lies in the saturation of the quinazoline ring and the presence of a tetrahydro ring system in the related compounds, which is absent in the target compound. Additionally, the related compounds feature a pyrazinyl group at the 2-position instead of the 3-pyridinyl substituent.

2-(Propylthio)-5H-[1,3,4]-thiadiazole[2,3-b]-quinazoline-5-one

Compound Description: This compound is a thiadiazole derivative and a tryptanthrin analog, investigated for its antimycobacterial activity against Mycobacterium tuberculosis. It demonstrated significant inhibition of bacterial growth and low toxicity in animal studies. [, ]

Relevance: This compound shares the [, , ]thiadiazolo[2,3-b]quinazolin-5-one core structure with the target compound, 2-(3-pyridinyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one. The key difference is the substituent at the 2-position, where the related compound features a propylthio group instead of the 3-pyridinyl group found in the target compound.

2-Substituted-(1,3,4)-thiadiazolo(2,3-b)quinazolin-5(4H)-ones (General Structure)

Compound Description: These compounds represent a group of 2-substituted thiadiazoloquinazoline derivatives investigated for their anti-HIV and antibacterial properties. Some compounds showed promising activity against HIV-2 and various bacterial strains.

Relevance: This group of compounds shares the core [, , ]thiadiazolo[2,3-b]quinazolin-5(4H)-one structure with 2-(3-pyridinyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one. The difference lies in the substituent at the 2-position, where the related compounds have various substituents, while the target compound has a 2-(3-pyridinyl) group.

Properties

Product Name

2-(3-pyridinyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

IUPAC Name

2-pyridin-3-yl-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Molecular Formula

C14H8N4OS

Molecular Weight

280.31 g/mol

InChI

InChI=1S/C14H8N4OS/c19-13-10-5-1-2-6-11(10)16-14-18(13)17-12(20-14)9-4-3-7-15-8-9/h1-8H

InChI Key

RZRAZLQYXRXQCS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N3C(=N2)SC(=N3)C4=CN=CC=C4

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N3C(=N2)SC(=N3)C4=CN=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.